2,3-Dichlorophenylsulfonylethanol
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Overview
Description
2,3-Dichlorophenylsulfonylethanol is an organic compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.12 g/mol . This compound is characterized by the presence of two chlorine atoms, a sulfonyl group, and an ethanol moiety attached to a phenyl ring. It is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-dichlorophenol with chlorosulfonic acid to form 2,3-dichlorophenylsulfonyl chloride, which is then reacted with ethanol under basic conditions to yield 2,3-Dichlorophenylsulfonylethanol .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenylsulfonylethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide (NaNH2) or thiourea.
Major Products Formed:
- Oxidation of the ethanol group yields 2,3-dichlorophenylsulfonylacetaldehyde or 2,3-dichlorophenylsulfonylacetic acid.
- Reduction of the sulfonyl group forms 2,3-dichlorophenylsulfide.
- Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichlorophenylsulfonylethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2,3-Dichlorophenylsulfonylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to various biological effects.
Comparison with Similar Compounds
- 2,4-Dichlorophenylsulfonylethanol
- 2,5-Dichlorophenylsulfonylethanol
- 2,6-Dichlorophenylsulfonylethanol
- 3,4-Dichlorophenylsulfonylethanol
- 3,5-Dichlorophenylsulfonylethanol
Comparison: 2,3-Dichlorophenylsulfonylethanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c9-6-2-1-3-7(8(6)10)14(12,13)5-4-11/h1-3,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJZTCGSINHMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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